molecular formula C20H22N2O4 B5187307 N-[2-(benzoylamino)benzoyl]isoleucine

N-[2-(benzoylamino)benzoyl]isoleucine

Cat. No. B5187307
M. Wt: 354.4 g/mol
InChI Key: JSYWEFSXSAYLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzoylamino)benzoyl]isoleucine, also known as BI-69A11, is a small molecule inhibitor that has been widely used in scientific research. It is a derivative of the natural amino acid isoleucine and has been shown to have potent inhibitory effects on several enzymes and biological pathways.

Mechanism of Action

The mechanism of action of N-[2-(benzoylamino)benzoyl]isoleucine involves binding to the active site of target enzymes and blocking their activity. It has been shown to be a competitive inhibitor of several enzymes, including HDACs and sirtuins, and a non-competitive inhibitor of PARP-1.
Biochemical and Physiological Effects:
N-[2-(benzoylamino)benzoyl]isoleucine has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(benzoylamino)benzoyl]isoleucine is its potency and specificity for target enzymes, which makes it a valuable tool for investigating their role in biological processes. However, its use in lab experiments is limited by its cost and availability, as well as its potential toxicity and off-target effects.

Future Directions

There are several future directions for research on N-[2-(benzoylamino)benzoyl]isoleucine, including:
1. Investigation of its potential therapeutic applications in cancer, neurodegenerative diseases, and other disorders.
2. Development of more potent and selective derivatives of N-[2-(benzoylamino)benzoyl]isoleucine for use in lab experiments and potential drug development.
3. Elucidation of the molecular mechanisms underlying its anti-inflammatory and neuroprotective effects.
4. Investigation of its potential as a tool for epigenetic editing and gene therapy.
In conclusion, N-[2-(benzoylamino)benzoyl]isoleucine is a valuable tool for scientific research, with potent inhibitory effects on several enzymes and biological pathways. Its use in lab experiments has provided valuable insights into the role of these enzymes in biological processes and has potential therapeutic applications. Future research on N-[2-(benzoylamino)benzoyl]isoleucine is likely to uncover new insights into its molecular mechanisms and potential applications.

Synthesis Methods

The synthesis of N-[2-(benzoylamino)benzoyl]isoleucine involves several steps, starting with the reaction of isoleucine with benzoyl chloride to form N-benzoyl isoleucine. This intermediate is then reacted with aniline in the presence of a coupling reagent to form N-[2-(benzoylamino)benzoyl]isoleucine.

Scientific Research Applications

N-[2-(benzoylamino)benzoyl]isoleucine has been extensively used in scientific research as a tool to investigate the role of various enzymes and pathways in biological processes. It has been shown to inhibit the activity of several enzymes, including histone deacetylases, sirtuins, and PARP-1, which are involved in epigenetic regulation, DNA repair, and cell signaling.

properties

IUPAC Name

2-[(2-benzamidobenzoyl)amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-3-13(2)17(20(25)26)22-19(24)15-11-7-8-12-16(15)21-18(23)14-9-5-4-6-10-14/h4-13,17H,3H2,1-2H3,(H,21,23)(H,22,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYWEFSXSAYLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330097
Record name 2-[(2-benzamidobenzoyl)amino]-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796110
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(2-Benzamidobenzoyl)amino]-3-methylpentanoic acid

CAS RN

1007958-31-7
Record name 2-[(2-benzamidobenzoyl)amino]-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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